6-[(But-3-yn-2-yl)amino]-5-chloropyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
6-(but-3-yn-2-ylamino)-5-chloropyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H9ClN2O2/c1-3-6(2)13-9-8(11)4-7(5-12-9)10(14)15/h1,4-6H,2H3,(H,12,13)(H,14,15) |
InChI Key |
LICLBGHSCYKWAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NC1=C(C=C(C=N1)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Method 1
- An amine, a carboxylic acid (1.1 mol equivalents), and dimethyl sulfoxide (DMSO) are mixed in a glass vial and stirred for 30 minutes.
- 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) (1.2 mol equivalents) is added, and the mixture is stirred for 1 hour.
- If the solution is transparent, the mixture is left overnight at room temperature; otherwise, the vial is placed in an ultrasonic bath and left overnight.
- The solution is filtered, and the solvent and volatile components are evaporated under reduced pressure to give the crude product.
- The product is further purified by HPLC.
Method 2
- An amine, N,N-diisopropylethylamine (DIPEA) (1.2 mol equivalents), and DMSO (0.5 mL) are mixed in a glass vial and stirred for 30 minutes.
- An alkyl halide (1.2 mol equivalents) is added, and the vial is stirred for 1 hour at room temperature.
- The vial is placed in a thermostat (set to 100 °C) for 9 hours.
- After cooling, the mixture is filtered, and the solvent and volatile components are evaporated under reduced pressure to give the crude product.
- The product is further purified by HPLC.
Method 3
- An amine, a carboxylic acid (1.2 mol equivalents), DIPEA (1.2 mol equivalents), and acetonitrile (0.5 mL) are mixed in a glass vial and stirred for 30 minutes.
- 2-Chloro-1-methylpyridine-1-ium iodide (1.44 mol equivalents) is added, and the vial is stirred for 1 hour at room temperature.
- The vial is placed in a thermostat (set to 100 °C) for 6 hours.
- After cooling, the mixture is filtered; solvent and volatile components are evaporated under reduced pressure to give the crude product.
- The product is further purified by HPLC.
Synthesis of N-(3-(4-Benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-fluorobenzamide
Step A
4,5,6,7-Tetrahydro-benzo[ b]thiophene-3-carboxylic acid methyl ester 1 (13.1 g, 60.8 mmol) in EtOH (100 mL) is heated to 60 °C and stirred for 4 h. The temperature is raised to 80 °C, and the reaction is stirred overnight, then for a further 7 h. The reaction is cooled to room temperature and stirred overnight. The reaction mixture is concentrated under reduced pressure to remove the EtOH. The aqueous solution is washed with DCM (3 × 200 mL) and then acidified to pH 2 with concentrated hydrochloric acid. A brown solid is formed, filtered off, washed with water and then with hexane, and dried to afford the product (6 g, 50%) as a dark brown solid.
Chemical Reactions Analysis
Types of Reactions
6-[(But-3-yn-2-yl)amino]-5-chloropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the alkyne group.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amide or ester bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce amides or esters.
Scientific Research Applications
6-[(But-3-yn-2-yl)amino]-5-chloropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where pyridine derivatives have shown efficacy.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(But-3-yn-2-yl)amino]-5-chloropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Methyl Ester Isomers (L1–L4)
Key Compounds :
Spectroscopic Differences :
- FTIR : The target compound would exhibit a broad O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) from the carboxylic acid, absent in ester analogs. Alkyne C≡C (~2100 cm⁻¹) and aromatic C–Cl (~550 cm⁻¹) would further distinguish it .
- NMR : The but-3-yn-2-yl group would show distinct alkyne proton signals (~1.8–2.5 ppm for CH, ~2.5–3.5 ppm for ≡C–CH), contrasting with methyl ester protons (~3.7–4.0 ppm for OCH₃) .
But-3-yn-2-yl Substituted Compounds
Key Compound : Glutaric acid, but-3-yn-2-yl 4-biphenyl ester .
The alkyne group in both compounds may enable click chemistry, but the carboxylic acid in the target compound offers hydrogen-bonding capability, enhancing solubility in polar solvents compared to the lipophilic ester .
Pyridinecarboxamide Derivatives
Key Compound: 6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide .
The amide group in pyridinecarboxamide derivatives reduces acidity compared to the target’s –COOH, altering pharmacokinetic properties .
Biological Activity
6-[(But-3-yn-2-yl)amino]-5-chloropyridine-3-carboxylic acid is an organic compound with significant potential in medicinal chemistry, particularly in the realms of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 224.64 g/mol
- Structural Features : It features a pyridine ring with a but-3-yn-2-ylamino group and a chlorine atom, which contribute to its unique chemical reactivity and biological interactions .
Biological Activity Overview
Research indicates that 6-[(But-3-yn-2-yl)amino]-5-chloropyridine-3-carboxylic acid exhibits notable biological activities, particularly in:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can interact with microbial enzymes, potentially inhibiting their growth.
- Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent.
The proposed mechanism of action involves:
- Enzyme Interaction : The compound may modulate the activity of specific enzymes or receptors involved in cellular signaling pathways.
- Cytotoxic Effects : Its structure allows for interactions that can disrupt cellular processes, leading to apoptosis in cancer cells .
Case Study 1: Anticancer Efficacy
A study conducted on derivatives of pyridine-based compounds highlighted that similar structures exhibited cytotoxicity against various cancer cell lines. The mechanism was attributed to their ability to bind to tubulin, disrupting microtubule formation, which is critical for cell division .
Case Study 2: Antimicrobial Properties
In vitro assays demonstrated that compounds structurally related to 6-[(But-3-yn-2-yl)amino]-5-chloropyridine-3-carboxylic acid displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The efficacy was linked to their ability to inhibit bacterial enzyme functions essential for survival .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Amino-3-chloropyridine-2-carboxylic acid | Lacks butynylamino substitution | Moderate anticancer activity |
| 3-Chloropyridine-2-carboxylic acid | No butynylamino substitution | Limited antimicrobial activity |
| 6-[Butanoylamino]pyridine-2-carboxylic acid | Similar pyridine structure | Variable efficacy |
| 6-[Butynylamino]-pyridine-2-carboxylic acid | Similar but without chlorine | Enhanced reactivity but lower cytotoxicity |
The unique combination of the butynylamino group and chlorine atom in 6-[(But-3-yn-2-yla)mino]-5-chloropyridine-3-carboxylic acid imparts distinct properties that enhance its potential applications in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
